(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of appropriate phenolic precursors with cyclopropyl and isopropyl halides under basic conditions. The methylsulfane group can be introduced via thiolation reactions using methylthiolating agents. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atoms from the cyclopropoxy and isopropoxy groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropoxy-2-isopropoxyphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfoxide: Oxidized form with a sulfoxide group.
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfone: Further oxidized form with a sulfone group.
Uniqueness
(3-Cyclopropoxy-2-isopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of cyclopropoxy, isopropoxy, and methylsulfane groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O2S |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methylsulfanyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-9(2)14-13-11(15-10-7-8-10)5-4-6-12(13)16-3/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
NGKTZCJYTSWORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1SC)OC2CC2 |
Origin of Product |
United States |
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